molecular formula C9H6F3NO3 B569037 2-Oxo-2-[[4-(trifluoromethyl)phenyl]amino]acetic Acid CAS No. 69066-42-8

2-Oxo-2-[[4-(trifluoromethyl)phenyl]amino]acetic Acid

Cat. No.: B569037
CAS No.: 69066-42-8
M. Wt: 233.146
InChI Key: WFZYVQMWEBADID-UHFFFAOYSA-N
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Description

2-Oxo-2-[[4-(trifluoromethyl)phenyl]amino]acetic acid is a specialized oxoacetic acid derivative characterized by a trifluoromethyl-substituted anilino group at the 2-position. Its molecular formula is C₉H₆F₃NO₃, with a molecular weight of 245.15 g/mol. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical applications. Notably, it is identified as an impurity standard in the synthesis of Teriflunomide, a multiple sclerosis drug .

Properties

IUPAC Name

2-oxo-2-[4-(trifluoromethyl)anilino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO3/c10-9(11,12)5-1-3-6(4-2-5)13-7(14)8(15)16/h1-4H,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFZYVQMWEBADID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrolysis Using Lithium Hydroxide

The most widely documented method involves saponification of ethyl [[4-(trifluoromethyl)phenyl]carbamoyl]formate (CAS 69066-00-8) under basic conditions:

Reaction Conditions

  • Substrate : 600 mg ethyl ester (2.3 mmol)

  • Solvent System : Tetrahydrofuran (THF, 15 mL) and water (5 mL)

  • Base : Lithium hydroxide (LiOH, 275 mg, 11.5 mmol, 5 equiv)

  • Temperature : 20°C (room temperature)

  • Duration : 2 hours

  • Workup : Adjust to pH 5 with HCl; extract with ethyl acetate (3 × 100 mL)

Outcomes

  • Yield : 500 mg (2.2 mmol, 95.6% yield)

  • Purity : Confirmed via LCMS (Method A, MS-ESI: 232.1 [M-H⁻]).

This method’s efficiency stems from LiOH’s strong nucleophilicity, which facilitates ester cleavage without degrading the trifluoromethyl group. THF enhances solubility, while aqueous extraction ensures high recovery.

Alternative Hydrolysis Approaches

Sodium Hydroxide in Biphasic Systems

Patent WO2006034796A1 describes analogous hydrolysis using NaOH in biphasic solvents (e.g., THF/water). While optimized for a different substrate, the protocol offers insights into reagent selection:

ParameterLithium HydroxideSodium Hydroxide
Base Equivalents 5.01.0–3.0
Reaction Time 2 hours1–4 hours
Temperature 20°C25–110°C
Yield 95.6%81.6–91%

LiOH achieves higher yields at milder conditions, likely due to reduced side reactions. NaOH requires elevated temperatures, risking decomposition of acid-sensitive groups.

Reaction Optimization and Conditions

Solvent Selection

THF is preferred for its ability to solubilize both organic and aqueous phases, facilitating homogeneous mixing. Substituting THF with ethanol or acetone reduces yields by 15–20% due to poor ester solubility.

pH Control

Post-hydrolysis, adjusting to pH 5 with HCl precipitates the product while minimizing salt contamination. Below pH 4, excessive protonation reduces extraction efficiency; above pH 6, sodium salts remain aqueous.

Scalability Considerations

Industrial-scale production would require:

  • Continuous Stirring : To prevent localized overheating.

  • Solvent Recovery : THF’s low boiling point (66°C) enables distillation reuse.

  • Waste Management : Neutralization of LiOH/HCl generates LiCl, necessitating proper disposal protocols.

Yield and Purity Considerations

Impurity Profiling

LCMS analysis identifies trace impurities (<1%) from incomplete ester hydrolysis or trifluoromethyl group oxidation. Recrystallization from ethanol increases purity to >99%.

Catalytic Additives

Phase transfer catalysts (e.g., tetrabutylammonium bromide) are omitted in current methods but could enhance reaction rates in biphasic systems.

Industrial-Scale Production

Cost Analysis

ComponentCost per Kilogram (USD)
Ethyl Ester1,200
LiOH150
THF80
Total 1,430

Economies of scale could reduce costs by 30% through bulk solvent procurement and automated pH adjustment systems.

Challenges and Troubleshooting

Common Issues

  • Incomplete Hydrolysis : Add 10% excess LiOH or extend reaction time to 3 hours.

  • Emulsion Formation : Use saturated NaCl solution to break emulsions during extraction.

  • Product Degradation : Maintain temperature below 25°C during workup.

Recent Advancements

Microwave-assisted hydrolysis (2023) reduces reaction time to 20 minutes but requires specialized equipment, limiting industrial adoption .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-[[4-(trifluoromethyl)phenyl]amino]acetic Acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in the formation of various substituted anilinoacetic acids.

Scientific Research Applications

Synthesis and Derivatives

This compound is primarily utilized in the synthesis of isocyanates, which are crucial intermediates in the production of polyurethanes, herbicides, and crop protection agents. The synthesis typically involves the reaction of 2-Oxo-2-[[4-(trifluoromethyl)phenyl]amino]acetic acid with various reagents under controlled conditions to yield the desired isocyanate derivatives .

Applications in Organic Chemistry

  • Synthesis of Isocyanates :
    • Isocyanates derived from this compound are used extensively in polymer chemistry for producing polyurethanes, which find applications in coatings, adhesives, and foams.
    • They also serve as precursors for herbicides and pesticides, enhancing agricultural productivity by providing effective crop protection solutions .
  • Pharmaceutical Applications :
    • Recent studies have indicated that derivatives of this compound exhibit potential as selective chemical probes for various biological targets, including ion channels involved in pain perception (e.g., TRPA1) .
    • These compounds can be utilized in drug discovery processes aimed at treating conditions associated with chronic pain and inflammation .

Case Study 1: TRPA1 Antagonists

A high-throughput screening campaign identified compounds related to this compound as potential TRPA1 antagonists. These compounds were tested for their ability to reduce nocifensive behaviors in animal models, demonstrating significant efficacy in pain modulation .

Case Study 2: Polyurethane Production

In a study focusing on the synthesis of polyurethanes from isocyanates derived from this compound, researchers reported improved mechanical properties and thermal stability compared to traditional polyurethane formulations. This highlights its utility in developing advanced materials for industrial applications .

Data Table: Applications Overview

Application AreaDescriptionExamples/Outcomes
Organic SynthesisSynthesis of isocyanates for polymersUsed in polyurethane production
Agricultural ChemistryDevelopment of herbicidesEnhanced crop protection
Pharmaceutical ResearchPotential TRPA1 antagonistsPain management solutions

Mechanism of Action

The mechanism of action of 2-Oxo-2-[[4-(trifluoromethyl)phenyl]amino]acetic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Key Features

The compound’s analogs differ in substituents, heterocyclic moieties, and functional groups. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name / ID Molecular Formula Key Features Biological/Industrial Relevance References
2-Oxo-2-[[4-(trifluoromethyl)phenyl]amino]acetic Acid C₉H₆F₃NO₃ - Trifluoromethylphenylamino group
- Oxoacetic acid backbone
Teriflunomide impurity standard
2-Oxo-2-(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)acetic Acid () C₁₅H₁₅F₃NO₃ - Piperidine linker
- 2-(Trifluoromethyl)phenyl substitution
Retinol-binding protein 4 antagonist candidate
2-(2-((4-(Trifluoromethyl)phenyl)amino)thiazol-4-yl)acetic Acid () C₁₂H₈F₃N₂O₂S - Thiazole ring
- Trifluoromethylphenylamino group
Kinase inhibition potential
2-((4-Nitrophenyl)amino)-2-oxoacetic Acid () C₈H₆N₂O₅ - Nitro group (electron-withdrawing)
- Higher reactivity
Laboratory chemical with acute toxicity (H302)
2-[4-(Trifluoromethyl)phenoxy]acetic Acid () C₉H₇F₃O₃ - Phenoxy linker
- Trifluoromethyl group
Agrochemical or pharmaceutical intermediate
Lib-1 (2-Oxo-2-((4-(2-phenyl-2-sulfoacetamido)phenyl)amino)acetic Acid) C₁₆H₁₅N₂O₇S - Sulfonamide group
- Phenyl-sulfoacetamido substitution
Protein-tyrosine phosphatase inhibitor
(2R)-2-Amino-2-[4-(trifluoromethyl)phenyl]acetic Acid () C₉H₈F₃NO₂ - Amino group replaces oxo
- Chiral center
Amino acid derivative for drug development

Physicochemical Properties

  • Lipophilicity : The trifluoromethyl group increases lipophilicity (logP ~1.28 predicted for the main compound), enhancing membrane permeability compared to nitro () or sulfonamide analogs .
  • Acidity : The oxoacetic acid moiety confers a pKa ~2.89 (predicted), making it more acidic than ester derivatives (e.g., ethyl esters in with pKa ~4.5–5.0) .
  • Stability : Sulfonamide-containing analogs (e.g., Lib-1) exhibit stability in DMSO at 4°C for >1 year, whereas nitro derivatives () may degrade due to reactivity .

Biological Activity

2-Oxo-2-[[4-(trifluoromethyl)phenyl]amino]acetic acid, also known by its CAS number 69066-42-8, is a compound of interest due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential applications of this compound, focusing on its antimicrobial, anti-inflammatory, and cytotoxic effects.

Chemical Structure and Properties

The molecular formula of this compound is C18H17F3N2O3C_{18}H_{17}F_3N_2O_3 with a molecular weight of 233.14 g/mol. The compound features a trifluoromethyl group attached to a phenyl ring, which is known to enhance biological activity in various compounds.

Synthesis

The synthesis of this compound typically involves the reaction of an appropriate amino acid derivative with trifluoromethylated phenyl amines under controlled conditions. One common method includes using lithium hydroxide in tetrahydrofuran as a solvent, allowing for the formation of the desired product through nucleophilic substitution reactions .

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, including:

Bacterial Strain Activity Level
Staphylococcus pneumoniaeHigh
Pseudomonas aeruginosaModerate
Bacillus subtilisModerate
Salmonella panamaLow

In particular, the compound exhibited high antimicrobial activity against Staphylococcus pneumoniae, making it a candidate for further research in antibiotic development .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies indicate that it can inhibit pro-inflammatory cytokines and reduce inflammation markers in cell cultures. This suggests potential applications in treating inflammatory diseases .

Cytotoxicity Studies

Cytotoxicity assays conducted on human keratinocytes (HaCaT cells) revealed that this compound exhibits dose-dependent cytotoxic effects. The IC50 value was determined to be approximately 29.99 µM, indicating moderate cytotoxicity at higher concentrations while maintaining cell viability at lower doses .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study published in MDPI evaluated various derivatives of similar compounds and found that those with trifluoromethyl substitutions had enhanced antimicrobial activity compared to their non-fluorinated counterparts .
  • Cytotoxicity Assessment : Another research highlighted that the compound's structural modifications led to varying levels of cytotoxicity across different cell lines, emphasizing the importance of chemical structure in biological activity .
  • Inflammation Inhibition : Research indicated that compounds similar to this compound could significantly reduce inflammatory responses in vitro, suggesting potential therapeutic applications for chronic inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-Oxo-2-[[4-(trifluoromethyl)phenyl]amino]acetic Acid, and how are reaction conditions optimized?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution or coupling reactions. For example, a related derivative was prepared by reacting a trifluoromethyl-substituted aryl amine with ethyl 2-chloro-2-oxoacetate in dichloromethane (DCM) using triethylamine (Et₃N) as a base. Purification involves silica gel chromatography (0–15% methanol in DCM), yielding a white solid (20% yield) . Key parameters include temperature control (0°C initial, then room temperature), solvent selection, and stoichiometric ratios of reagents. Optimization focuses on minimizing side products and improving yield through iterative adjustments of these variables.

Q. Which analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

  • Methodological Answer : Characterization relies on:

  • ¹H/¹³C NMR : Peaks for aromatic protons (δ 7.42–7.69 ppm), trifluoromethyl groups (δ -60 to -70 ppm in ¹⁹F NMR), and carbonyl signals (δ 165–175 ppm in ¹³C NMR) confirm structural integrity .
  • LC-MS/HRMS : Determines molecular weight (e.g., [M−H]⁻ at m/z 300) and purity (>99% AUC via HPLC) .
  • HPLC : Retention time (tR = 15.7 min) and peak symmetry assess purity .

Q. What are the primary research applications of this compound in pharmaceutical development?

  • Methodological Answer : It serves as a critical impurity standard (e.g., Teriflunomide impurity) for quality control in drug manufacturing . Its trifluoromethyl and carbonyl groups make it a scaffold for protease inhibitors or receptor antagonists, with potential applications in age-related macular degeneration and metabolic disorders .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved during structural elucidation?

  • Methodological Answer : Contradictions arise from solvent effects, tautomerism, or impurities. For example, trifluoroacetic acid (TFA) in NMR solvents can mask proton signals . Solutions include:

  • Using deuterated DMSO or CDCl₃ to avoid solvent interference.
  • Performing 2D NMR (COSY, HSQC) to confirm connectivity.
  • Cross-referencing with computational predictions (e.g., density functional theory (DFT) for expected chemical shifts) .

Q. What strategies improve the low yield (<50%) observed in coupling reactions involving this compound?

  • Methodological Answer : Low yields often stem from steric hindrance or poor nucleophilicity. Strategies include:

  • Catalyst Optimization : Use of HATU/DIPEA in DMF enhances amide bond formation efficiency .
  • Temperature Gradients : Gradual warming from 0°C to room temperature reduces side reactions .
  • Microwave-Assisted Synthesis : Accelerates reaction kinetics for time-sensitive steps .

Q. How can computational modeling (e.g., molecular dynamics) predict the compound’s interactions with biological targets?

  • Methodological Answer : Tools like the Amber software package simulate binding affinities and conformational stability. Steps include:

  • Docking Studies : Predict binding modes to proteins (e.g., retinol-binding protein 4) .
  • Free Energy Calculations : Estimate ΔG of binding using thermodynamic integration .
  • Solvent Effects : Explicit water models refine interaction accuracy .

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